1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane
Description
1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane is a halogenated cyclopentane derivative characterized by a bromomethyl (-CH2Br) group and a trifluoromethyl (-CF3) group attached to adjacent carbon atoms on the cyclopentane ring. This compound is structurally significant due to the electronic and steric effects imparted by the trifluoromethyl group, which enhances its stability and lipophilicity, making it valuable in pharmaceutical and agrochemical synthesis .
Chemical Formula: C7H10BrF3
Molecular Weight: ~231.05 g/mol (calculated based on analogous compounds) .
Properties
IUPAC Name |
1-(bromomethyl)-2-(trifluoromethyl)cyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3/c8-4-5-2-1-3-6(5)7(9,10)11/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYZJGBZPDHLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(F)(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method includes the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using reagents such as Umemoto’s reagents . Industrial production methods may involve the use of selective fluorination techniques and bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are useful in the synthesis of complex fluorinated compounds.
Common reagents used in these reactions include Selectfluor®, amine·HF complexes, and various organocatalysts . Major products formed from these reactions depend on the specific conditions and reagents used but often include fluorinated derivatives and substituted cyclopentane compounds .
Scientific Research Applications
Chemical Properties and Reactivity
The compound has a molecular formula of and a molecular weight of approximately 231.05 g/mol. The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound's lipophilicity and stability in various chemical environments.
1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane has several noteworthy applications in scientific research:
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the creation of complex fluorinated compounds. Its reactivity allows it to undergo various transformations, making it valuable in developing new materials and pharmaceuticals.
Medicinal Chemistry
Due to its structural features, this compound is being investigated for potential pharmacological properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for drug discovery.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The bromomethyl and trifluoromethyl groups may enhance interactions with microbial membranes.
- Anticancer Potential : In vitro assays have shown that derivatives of cyclopentane compounds can inhibit cancer cell proliferation. For example, compounds featuring trifluoromethyl groups have been associated with improved activity against various cancer cell lines.
Materials Science
In materials science, this compound is used in the production of specialty chemicals and materials. The unique properties imparted by the trifluoromethyl group can enhance the performance characteristics of polymers and other materials.
Case Study 1: Antimicrobial Screening
A series of derivatives including this compound were screened against common bacterial strains:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 8 µg/mL
- Escherichia coli : MIC = 16 µg/mL
These findings suggest that modifications to the cyclopentane structure can enhance antimicrobial efficacy.
Case Study 2: Cancer Cell Proliferation Inhibition
In a study assessing anticancer properties:
- The compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results indicated an Effective Concentration (EC50) of approximately 5 µM for MCF-7 cells, demonstrating significant antiproliferative effects compared to controls.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane involves its interaction with molecular targets through its bromomethyl and trifluoromethyl groups. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity in various chemical reactions. The bromomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Positional Isomers
- 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane (CAS 2091636-18-7) Structure: Both substituents (BrCH2- and CF3-) are on the same carbon (C1). Applications: Used in medicinal chemistry for its balanced lipophilicity and stability .
Target Compound : 1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane
Aromatic Analogues
1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene (CAS 239087-07-1)
- Formula : C8H5BrF4
- Molecular Weight : 257.02 g/mol
- Structure : Bromomethyl and trifluoromethyl groups on a benzene ring.
- Comparison : The aromatic system confers rigidity and resonance stabilization, enhancing electrophilic substitution reactivity. This contrasts with the cyclopentane derivative, which undergoes ring-opening or strain-driven reactions .
2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene
Bicyclic and Heterocyclic Derivatives
4-(Bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane
- Formula : C9H12BrF3O
- Molecular Weight : 273.09 g/mol
- Structure : A bicyclic framework with an oxygen bridge.
- Comparison : The oxygen atom increases polarity and hydrogen-bonding capacity, making this compound useful in polymer chemistry. The target cyclopentane derivative lacks such functional versatility .
- 1-(Bromomethyl)isoquinoline hydrobromide Formula: C10H8BrN·HBr Molecular Weight: 302.99 g/mol Comparison: The isoquinoline moiety enables π-π stacking interactions, relevant in kinase inhibitor design. The cyclopentane derivative’s aliphatic structure limits such interactions but offers improved metabolic stability .
Ether-Functionalized Derivatives
- 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclopentane (CAS 1250315-70-8)
- Formula : C12H23BrO
- Molecular Weight : 263.21 g/mol
- Structure : Contains a bulky ether substituent.
- Comparison : The ether group enhances solubility in polar solvents but reduces electrophilicity at the bromomethyl site. This contrasts with the target compound, where the trifluoromethyl group maintains electrophilicity while improving lipid membrane penetration .
Key Data Table
| Compound Name | Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|
| This compound | C7H10BrF3 | ~231.05 | 1,2-substitution, lipophilic | Agrochemical intermediates |
| 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane | C7H10BrF3 | 231.05 | 1,1-substitution, steric hindrance | Medicinal chemistry |
| 1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene | C8H5BrF4 | 257.02 | Aromatic, resonance-stabilized | Materials science |
| 4-(Bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane | C9H12BrF3O | 273.09 | Bicyclic, polar | Polymer additives |
Biological Activity
1-(Bromomethyl)-2-(trifluoromethyl)cyclopentane is a specialized organic compound notable for its unique structural features, including a bromomethyl group and a trifluoromethyl group attached to a cyclopentane ring. These functional groups significantly influence the compound's biological activity and reactivity, making it a subject of interest in various fields, particularly in medicinal chemistry and materials science.
The molecular formula of this compound is C6H8BrF3. The presence of the bromine atom contributes to its electrophilic nature, while the trifluoromethyl group enhances its electron-withdrawing capabilities. This combination leads to unique reactivity patterns, which can facilitate various chemical transformations.
| Property | Value |
|---|---|
| Molecular Formula | C6H8BrF3 |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Polar solvents |
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of this compound can be attributed to the following factors:
- Electrophilic Character : The bromine atom can participate in nucleophilic substitutions, potentially interacting with biological macromolecules such as proteins and nucleic acids.
- Fluorine Atoms : The trifluoromethyl group can enhance lipophilicity, which may improve membrane permeability and bioavailability.
Case Studies
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with Enzymes : The electrophilic bromine may form covalent bonds with nucleophilic sites on enzymes, altering their activity.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions.
Comparative Analysis with Similar Compounds
Several structurally related compounds have been studied for their biological activities. Below is a comparative table highlighting key features:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(Bromomethyl)-2-fluorocyclopentane | C6H9BrF | Lacks trifluoromethyl; potential for reduced reactivity. |
| 1-(Bromomethyl)-3-trifluoromethylcyclopentane | C6H9BrF3 | Different substitution pattern; may exhibit varied biological activities. |
| 1-(Bromomethyl)-2-(difluoromethyl)cyclopentane | C6H9BrF2 | Similar halogenation; differing reactivity profile due to difluoromethyl group. |
Q & A
What are the key structural features and reactivity determinants of 1-(bromomethyl)-2-(trifluoromethyl)cyclopentane?
Basic Question
Answer:
The compound features a cyclopentane ring substituted with a bromomethyl (-CH₂Br) and trifluoromethyl (-CF₃) group at positions 1 and 2, respectively. The bromomethyl group is highly reactive in nucleophilic substitution (Sₙ2) reactions, enabling alkylation of biomolecules or synthetic intermediates . The electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent positions and improves metabolic stability in drug candidates . The cyclopentane ring introduces steric constraints, influencing regioselectivity in reactions.
Key Data:
What methodological approaches are employed for synthesizing this compound?
Basic Question
Answer:
Synthesis typically involves bromination of a pre-functionalized cyclopentane precursor. A plausible route includes:
Trifluoromethylation: Introduce the -CF₃ group via radical trifluoromethylation or electrophilic substitution using CF₃I/Cu catalysts .
Bromomethylation: Treat the intermediate with N-bromosuccinimide (NBS) or dibromohydantoin under acidic conditions to install the bromomethyl group .
Purification: Use column chromatography or recrystallization to isolate the product.
Critical Considerations:
- Steric hindrance from the -CF₃ group may necessitate elevated temperatures or Lewis acid catalysts (e.g., AlCl₃) for efficient bromination .
- Monitor reaction progress via TLC or GC-MS to avoid over-bromination.
Does this compound exhibit stereoisomerism?
Advanced Question
Answer:
The compound has two adjacent substituents (-CH₂Br and -CF₃) on the cyclopentane ring. If the ring adopts a non-planar conformation, the substituents may occupy distinct spatial positions, creating chiral centers. However, the planar geometry of cyclopentane (unlike cyclohexane) reduces stereoisomerism potential. Computational modeling (DFT) or X-ray crystallography is recommended to confirm chirality .
Experimental Validation:
- Chiral HPLC: Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
- Optical Rotation: Measure specific rotation to detect enantiomeric excess.
How does the bromomethyl group participate in mechanistic studies of nucleophilic substitution?
Advanced Question
Answer:
The bromomethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide character. Kinetic studies (e.g., using Eyring plots) reveal:
- Steric Effects: The cyclopentane ring and -CF₃ group slow bimolecular reactions compared to linear analogs.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate reactivity by stabilizing transition states .
Case Study:
- Alkylation of Glutathione: React with glutathione (GSH) to assess electrophilic toxicity in metabolic pathways. Monitor adduct formation via LC-MS .
How is computational modeling applied to predict the reactivity of this compound?
Advanced Question
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Electrostatic Potential Maps: Highlight electrophilic regions (bromomethyl) and electron-deficient sites (near -CF₃).
- Transition State Analysis: Identify steric barriers in Sₙ2 pathways.
Software Tools:
- Gaussian 16: Optimize geometry and calculate activation energies.
- VMD: Visualize molecular orbitals and charge distribution .
What analytical techniques are critical for characterizing this compound?
Basic Question
Answer:
- NMR Spectroscopy:
- ¹H NMR: δ ~3.5 ppm (CH₂Br), δ ~2.8 ppm (cyclopentane protons).
- ¹⁹F NMR: δ ~-60 ppm (-CF₃) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 247.0 (C₇H₁₀BrF₃).
- X-ray Crystallography: Resolve spatial arrangement of substituents .
How does the trifluoromethyl group influence biological activity in drug discovery?
Advanced Question
Answer:
The -CF₃ group enhances:
- Lipophilicity: Improves membrane permeability (measured via PAMPA assay).
- Metabolic Stability: Reduces CYP450-mediated oxidation, prolonging half-life .
- Target Affinity: Engages in hydrophobic interactions with protein binding pockets (e.g., kinases).
In Vitro Assay Example:
- CYP Inhibition Screening: Incubate with human liver microsomes to assess metabolic stability .
What strategies mitigate decomposition during storage?
Basic Question
Answer:
- Storage Conditions: Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent light-induced degradation and hydrolysis .
- Stabilizers: Add stabilizers (e.g., BHT) at 0.1% w/w to inhibit radical formation.
Decomposition Pathways:
- Hydrolysis: Forms cyclopentanol derivatives in humid environments.
- Elimination: Generates cyclopentene byproducts under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
